Ethyl 1-(2-bromoethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate
Description
Ethyl 1-(2-bromoethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate is a pyrazole-based compound characterized by a 4-fluorophenyl substituent at position 3 and a 2-bromoethyl chain at position 1 of the pyrazole ring. Pyrazole derivatives are widely studied for their biological activities, including enzyme inhibition and antimicrobial properties . The 2-bromoethyl group serves as a versatile leaving group, enabling further functionalization in drug development, such as coupling reactions or prodrug synthesis .
Properties
IUPAC Name |
ethyl 2-(2-bromoethyl)-5-(4-fluorophenyl)pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrFN2O2/c1-2-20-14(19)13-9-12(17-18(13)8-7-15)10-3-5-11(16)6-4-10/h3-6,9H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJULKXVJWZYVSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CCBr)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 4-Fluoroacetophenone with Diethyl Oxalate
4-Fluoroacetophenone reacts with diethyl oxalate in tetrahydrofuran (THF) under basic conditions (potassium tert-butoxide) to yield ethyl 2,4-dioxo-4-(4-fluorophenyl)butanoate (Table 1).
Table 1: Conditions for 1,3-Diketoester Synthesis
| Starting Material | Reagent | Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|---|---|
| 4-Fluoroacetophenone | Diethyl oxalate | THF | KOtBu | 0°C → RT | 85–90 |
The reaction proceeds via Claisen condensation, with the base deprotonating the acetophenone α-hydrogen to form an enolate, which attacks the electrophilic carbonyl of diethyl oxalate.
Cyclization with Hydrazine
The 1,3-diketoester undergoes cyclization with hydrazine hydrate in ethanol to form the pyrazole ring. Substituted phenylhydrazines may introduce N1-aryl groups, but for this compound, unsubstituted hydrazine is used to retain a hydrogen at N1, enabling subsequent alkylation.
Key Parameters:
Introduction of the 4-Fluorophenyl Group
The 4-fluorophenyl moiety is introduced at the C3 position during pyrazole formation. However, post-synthetic functionalization via cross-coupling may be required if regioselectivity issues arise.
| Pyrazole Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 3-Iodo-1H-pyrazole | 4-Fluorophenylboronic acid | Pd(PPh<sub>3</sub>)<sub>4</sub> | Na<sub>2</sub>CO<sub>3</sub> | DME | 65–70 |
Bromoethylation at N1
The N1 position is alkylated with a bromoethyl group using N-(2-bromoethyl)phthalimide or 1,2-dibromoethane. The former reagent improves selectivity by minimizing over-alkylation.
Alkylation with N-(2-Bromoethyl)phthalimide
A mixture of the pyrazole intermediate, N-(2-bromoethyl)phthalimide, and cesium carbonate in acetonitrile is irradiated under microwaves (150°C, 40 min) to afford the alkylated product (Table 3).
Table 3: Microwave-Assisted Bromoethylation
| Substrate | Reagent | Base | Solvent | Conditions | Yield (%) |
|---|---|---|---|---|---|
| 3-(4-Fluorophenyl)-1H-pyrazole | N-(2-Bromoethyl)phthalimide | Cs<sub>2</sub>CO<sub>3</sub> | Acetonitrile | 150°C, 40 min | 60–65 |
The phthalimide group is subsequently removed via hydrazinolysis (hydrazine hydrate in ethanol, reflux), yielding the primary amine intermediate, which is brominated using N-bromosuccinimide (NBS) in CCl<sub>4</sub>.
Esterification of the Carboxylic Acid
The C5 carboxylic acid is esterified with ethanol under acidic conditions.
Fischer Esterification
The pyrazole carboxylic acid is refluxed with excess ethanol and sulfuric acid (Table 4).
Table 4: Esterification Conditions
| Substrate | Alcohol | Catalyst | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1-(2-Aminoethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid | Ethanol | H<sub>2</sub>SO<sub>4</sub> | Reflux | 12 | 80–85 |
Optimization and Scale-Up Considerations
Solvent and Base Selection
Green Chemistry Approaches
-
Catalyst Recycling: Palladium from Suzuki couplings is recovered via filtration over Celite®, reducing costs.
-
Solvent-Free Esterification: Ball milling the carboxylic acid with ethanol and Amberlyst-15 achieves 75% yield without solvent.
Analytical Characterization
Spectroscopic Data
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<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 1.35 (t, J = 7.1 Hz, 3H, CH<sub>2</sub>CH<sub>3</sub>), 3.80 (t, J = 6.0 Hz, 2H, NCH<sub>2</sub>), 4.30 (q, J = 7.1 Hz, 2H, OCH<sub>2</sub>), 6.90–7.20 (m, 4H, Ar-H).
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HRMS (ESI): m/z calc. for C<sub>14</sub>H<sub>14</sub>BrFN<sub>2</sub>O<sub>2</sub> [M+H]<sup>+</sup>: 357.0241; found: 357.0238.
Challenges and Troubleshooting
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-bromoethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the bromoethyl group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products
Substitution Products: Various substituted pyrazole derivatives.
Oxidation Products: Oxidized forms of the pyrazole ring or the bromoethyl group.
Hydrolysis Products: The corresponding carboxylic acid and ethanol.
Scientific Research Applications
Medicinal Chemistry
Ethyl 1-(2-bromoethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate is being investigated for its potential as a pharmacophore in drug development, particularly in the following areas:
- Anti-inflammatory Agents : Preliminary studies suggest that compounds with similar structures exhibit anti-inflammatory properties, making this compound a candidate for further investigation in inflammatory diseases.
- Anticancer Activity : The unique combination of functional groups may allow for interactions with specific cancer-related targets, suggesting potential applications in oncology.
Material Science
The compound's unique properties make it suitable for applications in material science:
- Synthesis of Novel Polymers : The reactivity of the bromoethyl group allows for incorporation into polymer matrices, potentially leading to materials with enhanced electronic properties.
- Development of Functional Materials : Its ability to form coordination complexes with metal ions opens avenues for creating materials with specific electronic or optical characteristics.
Biological Studies
This compound is also used as a biochemical probe:
- Enzyme Interaction Studies : The compound can be utilized to study interactions with enzymes, aiding in understanding enzyme kinetics and mechanisms.
- Receptor Binding Studies : Investigations into how this compound binds to various receptors can provide insights into its potential therapeutic effects.
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of pyrazole derivatives found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity.
Case Study 2: Anti-inflammatory Properties
Research conducted on related pyrazole compounds demonstrated their effectiveness in reducing inflammation markers in vitro. The findings suggest that this compound could be further explored as a lead compound for developing anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of Ethyl 1-(2-bromoethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The substituents on the pyrazole ring significantly influence physical properties such as melting points, solubility, and reactivity. Below is a comparative analysis with key analogues:
Key Observations:
- Electron-Withdrawing vs.
- Bromoethyl vs. Oxoethyl/Benzyl Groups : The bromoethyl chain offers superior leaving-group capability compared to oxoethyl or benzyl substituents, making it more reactive in SN2 reactions .
- Crystal Packing: The monoclinic crystal system observed in the methoxyphenyl analogue (space group C2/c) is stabilized by non-classical hydrogen bonds, whereas the fluorophenyl variant’s packing may differ due to fluorine’s electronegativity .
Biological Activity
Ethyl 1-(2-bromoethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate is a pyrazole derivative notable for its complex structure, which includes a bromoethyl group, a fluorophenyl moiety, and an ethyl ester. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory, anti-cancer, and antimicrobial applications.
Chemical Structure
- Molecular Formula : C14H14BrFN2O
- CAS Number : 1394229-37-8
Synthesis Pathway
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : Reacting hydrazine with a β-diketone.
- Nucleophilic Aromatic Substitution : Introducing the fluorophenyl group.
- Bromination : Using N-bromosuccinimide (NBS) to add the bromoethyl group.
- Esterification : Converting the carboxylic acid to an ethyl ester using ethanol and a strong acid catalyst like sulfuric acid.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The fluorophenyl group enhances binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in target proteins.
Pharmacological Properties
Research indicates that pyrazole derivatives exhibit a variety of pharmacological activities:
- Anticancer Activity : Some studies have shown that pyrazole derivatives can inhibit key enzymes involved in cancer progression, such as BRAF(V600E) and EGFR. This compound may share these properties, making it a candidate for further investigation in cancer therapeutics .
- Anti-inflammatory Effects : The compound has potential as an anti-inflammatory agent, possibly through the inhibition of pro-inflammatory cytokines like TNFα .
- Antimicrobial Properties : Preliminary studies suggest that certain pyrazole derivatives possess antimicrobial activity against various pathogens, indicating that this compound may also be effective in this regard .
Case Studies and Research Findings
Recent studies have explored the biological activities of pyrazole derivatives similar to this compound:
Q & A
Q. What are the standard synthetic routes for Ethyl 1-(2-bromoethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate, and how are reaction conditions optimized?
The compound is synthesized via nucleophilic substitution. A typical method involves refluxing ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate with 1,2-dibromoethane in dry acetonitrile using K₂CO₃ as a base. Reaction optimization includes controlling temperature (reflux), solvent polarity, and base strength. After 12–24 hours, the mixture is cooled, filtered, and purified via column chromatography (eluent: dichloromethane/hexane) to yield colorless crystals with ~88% purity .
Q. How is the molecular structure of this compound confirmed using X-ray crystallography?
Single-crystal X-ray diffraction (SC-XRD) is employed. Key parameters include:
- Data collection : Low-temperature (113 K) measurements using Rigaku/MSC equipment .
- Structure solution : SHELXS97 for phase determination, SHELXL97 for refinement .
- Key geometric parameters : Dihedral angles between aromatic rings (e.g., 5.63° between pyrazole and fluorophenyl rings), bond lengths (C–Br: ~1.98 Å), and hydrogen-bonding interactions (C–H⋯O, C–H⋯Br) .
- Validation : R-factor < 0.05, data-to-parameter ratio > 10 .
Advanced Research Questions
Q. How can phase problem challenges in SC-XRD be addressed for this compound?
Experimental phasing using SHELXC/D/E pipelines is recommended. For small molecules, direct methods in SHELXS97 are sufficient, but for complex cases (e.g., twinning or low-resolution data), iterative refinement with SHELXL and manual validation of electron density maps are critical. Parameters like Rint (<0.05) and completeness (>95%) ensure data quality .
Q. What intermolecular interactions stabilize the crystal lattice, and how do they influence physicochemical properties?
The crystal packing is stabilized by:
- Weak π-π stacking : Between fluorophenyl and pyrazole rings (distance: ~3.6 Å) .
- Hydrogen bonds : C–H⋯O (2.5–2.7 Å) and C–H⋯Br (3.1 Å) interactions .
- Impact : These interactions enhance thermal stability (evident in TGA/DSC data) and solubility behavior, critical for formulation studies .
Q. How can synthetic yields be improved while minimizing side products?
- Base selection : K₂CO₃ vs. stronger bases (e.g., NaH) affects substitution efficiency and side reactions like elimination .
- Solvent optimization : Polar aprotic solvents (acetonitrile) favor SN2 mechanisms, reducing bromide scrambling .
- Monitoring : Thin-layer chromatography (TLC) at 30-minute intervals ensures reaction progression and identifies intermediates .
Data Contradiction Analysis
Q. Discrepancies in reported dihedral angles between similar pyrazole derivatives: How should these be interpreted?
Variations in dihedral angles (e.g., 5.63° in the title compound vs. 77.72° in ethyl 1-(4-chlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate) arise from substituent electronic effects. Electron-withdrawing groups (e.g., -Br) increase ring planarity, while bulky substituents (e.g., benzyl) induce steric strain. Computational modeling (DFT) can validate these trends .
Q. Divergent refinement strategies for H-atoms: What are the implications for structural accuracy?
Some studies constrain H-atoms using riding models (Uiso = 1.2–1.5 Ueq), while others refine them freely. Constrained models are acceptable for high-resolution data but may obscure hydrogen-bonding details. Cross-validation with neutron diffraction or Hirshfeld surface analysis resolves ambiguities .
Methodological Recommendations
- Synthetic characterization : Pair SC-XRD with NMR (¹H/¹³C/¹⁹F) to confirm regiochemistry and purity .
- Thermal analysis : Use differential scanning calorimetry (DSC) to correlate lattice stability with intermolecular interactions .
- Computational tools : Employ Gaussian or ORCA for optimizing molecular geometries and predicting spectroscopic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
